physicochemical properties of 3-Bromo-5-chloro-2-nitrophenol
physicochemical properties of 3-Bromo-5-chloro-2-nitrophenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloro-2-nitrophenol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Complex Phenolic Scaffold
3-Bromo-5-chloro-2-nitrophenol is a polysubstituted aromatic compound featuring a unique combination of functional groups: a hydroxyl group, a nitro group, and two distinct halogens. This molecular architecture makes it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The interplay of the electron-withdrawing nitro and halogen substituents with the electron-donating hydroxyl group creates a nuanced electronic environment that dictates its reactivity, acidity, and potential for intermolecular interactions. Understanding the core physicochemical properties of this molecule is paramount for its effective utilization as a building block for novel therapeutics, agrochemicals, or functional materials.
This guide provides a comprehensive overview of the known and predicted . Moving beyond a simple data sheet, this document delves into the causality behind these properties and furnishes detailed, field-proven protocols for their experimental determination, empowering researchers to validate and expand upon this foundational knowledge.
Section 1: Core Physicochemical and Structural Properties
The fundamental identity of 3-Bromo-5-chloro-2-nitrophenol is defined by its molecular structure and resulting physical constants. These properties are the cornerstone for any further research, influencing everything from reaction stoichiometry and solvent selection to formulation and toxicological assessment.
Structural and Molecular Data
The strategic placement of substituents on the phenol ring is critical. The nitro group is positioned ortho to the hydroxyl group, allowing for potential intramolecular hydrogen bonding. The bromine and chlorine atoms are meta to each other, contributing to the overall electronic deficit of the aromatic system.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties available for 3-Bromo-5-chloro-2-nitrophenol. It is important to note that while some data is derived from computational models, it provides a robust starting point for experimental design.
| Property | Value | Source |
| Molecular Weight | 252.45 g/mol | [2][3][4] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 261.4 ± 35.0 °C at 760 mmHg | [2] |
| Flash Point | 111.9 ± 25.9 °C | [2] |
| LogP (Octanol/Water) | 3.58 | [2] |
| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |
| Index of Refraction | 1.661 | [2] |
| Melting Point | Not Available | [2] |
Expert Insight: The high LogP value of 3.58 is a critical parameter for drug development professionals.[2] It indicates significant lipophilicity, suggesting the compound will likely have low aqueous solubility but good permeability across lipid membranes. This property must be carefully balanced during lead optimization to ensure adequate bioavailability. The lack of an experimental melting point suggests the compound may not be widely available in a purified, solid form or that this data has not been published; its determination is a primary step for characterization.
Section 2: Acidity and Solubility Profile
Acidity (pKa)
A precise pKa value for 3-Bromo-5-chloro-2-nitrophenol is not currently published. However, its pKa can be expertly predicted to be significantly lower than that of phenol (pKa ≈ 10.0) due to the powerful electron-withdrawing effects of the substituents. The nitro group, particularly in the ortho or para position, is known to substantially increase the acidity of phenols; for instance, o-nitrophenol has a pKa of 7.2.[5] The additional inductive effects of the bromine and chlorine atoms will further stabilize the resulting phenoxide anion, likely lowering the pKa into the range of 5-7.
Causality: The acidity of the phenolic proton is a direct function of the stability of its conjugate base, the phenoxide anion. The nitro, bromo, and chloro substituents are all electron-withdrawing groups. They delocalize the negative charge of the phenoxide ion through both inductive and resonance effects, making the deprotonation event more favorable and thus rendering the parent phenol more acidic.
A definitive pKa value can be determined experimentally using UV-Vis spectrophotometry, a technique that leverages the different absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the molecule.[6][7][8]
Solubility
No quantitative aqueous solubility data for 3-Bromo-5-chloro-2-nitrophenol is published. Based on its high calculated LogP of 3.58, the compound is expected to be poorly soluble in water and highly soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.[2]
Expert Insight: For preclinical studies, determining solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) is crucial.[9] The standard and most reliable method for this is the shake-flask method, which measures thermodynamic solubility by allowing a saturated solution to reach equilibrium.[10][11]
Section 3: Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of 3-Bromo-5-chloro-2-nitrophenol allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum will be complex due to the low symmetry of the molecule. Two aromatic protons are expected, appearing as doublets in the 7.0-8.5 ppm range. The phenolic proton (-OH) will appear as a broad singlet, with its chemical shift highly dependent on solvent and concentration (typically 5-12 ppm). Intramolecular hydrogen bonding with the ortho-nitro group may shift this proton significantly downfield.
-
¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon bearing the hydroxyl group (C1) will be shifted downfield (approx. 150-160 ppm). The carbon attached to the nitro group (C2) will also be downfield (approx. 140-150 ppm). Carbons bonded to bromine and chlorine will show characteristic shifts (approx. 110-130 ppm).[12]
-
FTIR (Infrared Spectroscopy): Key vibrational bands will confirm the presence of the functional groups.
-
O-H stretch: A broad band around 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group. Intramolecular hydrogen bonding may cause this peak to be sharper and shifted to a lower wavenumber.
-
N-O stretch (NO₂): Two strong, sharp peaks are expected; an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.[13]
-
C-Br/C-Cl stretch: Found in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.[13]
-
-
UV-Vis Spectroscopy: The nitrophenol moiety constitutes a strong chromophore. The compound is expected to exhibit significant absorbance in the UV-A and possibly the visible range (300-400 nm). The exact λmax will shift with pH as the phenol is deprotonated to the phenoxide, a phenomenon that is the basis for pKa determination.[14][15]
Section 4: Proposed Synthesis Pathway
A specific, vetted synthesis for 3-Bromo-5-chloro-2-nitrophenol is not described in the available literature. However, a logical and robust synthetic route can be proposed based on established principles of electrophilic aromatic substitution. The most plausible approach involves the regioselective nitration of a 3-bromo-5-chlorophenol precursor.
Retrosynthetic Analysis: The key disconnection is the C-NO₂ bond, which can be formed via electrophilic nitration. The hydroxyl group is a powerful ortho, para-director, while the halogens are deactivating but also ortho, para-directing. In 3-bromo-5-chlorophenol, the positions ortho to the hydroxyl group (C2 and C6) are the most activated sites for electrophilic attack. The C4 position is also activated (para to -OH). The C2 position is sterically hindered by the adjacent bromine atom, but the electronic activation from the hydroxyl group is potent. Careful control of reaction conditions would be necessary to favor mononitration at the C2 position.
Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-2-nitrophenol.
Experimental Considerations: Direct nitration of phenols can be aggressive and lead to oxidation and polysubstitution.[16] A common strategy is to use milder nitrating agents or control the temperature carefully (e.g., 0-20°C).[16][17] A mixture of dilute nitric acid in sulfuric acid is a standard reagent for this transformation.[17][18] The separation of the desired ortho-nitro product from other isomers (like the 4-nitro and 6-nitro products) would likely require chromatographic purification.
Section 5: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is readily available for 3-Bromo-5-chloro-2-nitrophenol. Therefore, a conservative approach based on the known hazards of analogous compounds is mandatory. Halogenated nitrophenols are generally classified as hazardous substances.[19][20]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[20]
-
Irritation: Expected to cause serious skin and eye irritation.[20]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Trustworthiness Mandate: This safety information is a guideline based on structurally related chemicals. Before any handling, a compound-specific Safety Data Sheet (SDS) must be obtained from the supplier and reviewed thoroughly.
Section 6: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems for determining the key .
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility, a critical parameter for drug development.[10][11][21]
Caption: Experimental workflow for the Shake-Flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-Bromo-5-chloro-2-nitrophenol to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.[11]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[9] Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.[11]
-
Separation: Remove the vial and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles. This step is critical to avoid artificially high readings.
-
Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the filtered aqueous sample with the same organic solvent and quantify its concentration using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of visible solid in the vial after equilibration validates that the measured concentration represents the true thermodynamic solubility.
Protocol 2: Determination of pKa (UV-Vis Spectrophotometry)
This method is highly sensitive and requires minimal material. It relies on the change in the UV-Vis spectrum as the phenolic proton dissociates.[6][7]
Caption: Workflow for pKa determination via UV-Vis Spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of 3-Bromo-5-chloro-2-nitrophenol in methanol or DMSO. Also, prepare a series of aqueous buffer solutions with known pH values, covering a range from approximately pH 2 to 12.[7]
-
Sample Matrix: In a series of cuvettes or a 96-well UV-transparent plate, add the buffer solutions. Add a small, identical volume of the compound's stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <2%) to minimize its effect on the pKa.[7]
-
Spectral Acquisition: Measure the complete UV-Vis absorbance spectrum for each sample.
-
Data Analysis:
-
Overlay the spectra. The points where the spectra cross are called isosbestic points and indicate a simple two-species equilibrium (protonated and deprotonated).
-
Identify a wavelength where the difference in absorbance between the fully protonated form (low pH) and the fully deprotonated form (high pH) is maximal.[7]
-
Plot the absorbance at this chosen wavelength against the pH of the buffer.
-
-
pKa Calculation: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[22] This can be determined by fitting the data to a suitable equation, such as the Henderson-Hasselbalch equation.
Conclusion
3-Bromo-5-chloro-2-nitrophenol presents a compelling scaffold for scientific exploration. While a complete experimental dataset for this specific molecule is not yet in the public domain, its physicochemical properties can be reliably predicted based on its structure. Its high lipophilicity and significant acidity are defining features that will govern its behavior in both chemical and biological systems. The robust, self-validating protocols provided in this guide offer a clear pathway for researchers to experimentally determine its solubility and pKa, providing the foundational data necessary to unlock its full potential in drug discovery and beyond.
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